An In-Depth Technical Guide to N-tert-Butyl-2-methoxynicotinamide: Current Knowledge and Future Perspectives
An In-Depth Technical Guide to N-tert-Butyl-2-methoxynicotinamide: Current Knowledge and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Butyl-2-methoxynicotinamide, a substituted pyridine derivative, presents a molecule of interest within contemporary chemical and pharmaceutical research. This technical guide provides a consolidated overview of its core chemical properties, leveraging available data for closely related analogs to inform on its anticipated characteristics. While specific experimental data for N-tert-Butyl-2-methoxynicotinamide remains limited in publicly accessible literature, this document aims to provide a foundational understanding for researchers by detailing its molecular structure, predictable chemical behavior, and potential avenues for synthesis and biological investigation. The guide highlights the existing knowledge gaps and underscores the necessity for further empirical studies to fully elucidate the compound's profile.
Introduction: Unveiling a Nicotinamide Derivative
N-tert-Butyl-2-methoxynicotinamide belongs to the vast family of nicotinamide derivatives, a class of compounds central to numerous biological processes. The core structure, a pyridine ring with carboxamide and methoxy substitutions, suggests potential interactions with a range of biological targets. The incorporation of a bulky tert-butyl group on the amide nitrogen is a key structural feature, likely influencing its steric and electronic properties, and consequently its solubility, stability, and pharmacological activity.
This guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this particular molecule. By synthesizing the available information and drawing logical inferences from related structures, we aim to facilitate future research and development efforts.
Core Chemical Properties: A Data-Driven Profile
Molecular Identity
The foundational identity of N-tert-Butyl-2-methoxynicotinamide is established through its unique identifiers and molecular formula.
| Property | Value | Source |
| IUPAC Name | N-(tert-butyl)-2-methoxynicotinamide | |
| CAS Number | 144084-35-5 | |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| InChI Key | KEOPBHKTPCLLJC-UHFFFAOYSA-N |
Structural Representation
The two-dimensional structure of N-tert-Butyl-2-methoxynicotinamide is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Figure 1. 2D structure of N-tert-Butyl-2-methoxynicotinamide.
Predicted Physicochemical Properties
In the absence of direct experimental data, computational models provide valuable insights into the likely physicochemical properties of N-tert-Butyl-2-methoxynicotinamide.
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and distribution. Based on its structure, which contains both polar (amide, ether, pyridine nitrogen) and non-polar (tert-butyl, aromatic ring) moieties, N-tert-Butyl-2-methoxynicotinamide is expected to exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous media is likely to be limited.
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Prediction: Soluble in alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and polar aprotic solvents (DMSO, DMF). Sparingly soluble in water and non-polar hydrocarbon solvents.
Stability
The stability of N-tert-Butyl-2-methoxynicotinamide under various conditions is crucial for its handling, storage, and formulation.
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Thermal Stability: The compound is expected to be a solid at room temperature and possess reasonable thermal stability. Decomposition would likely occur at elevated temperatures, potentially involving the cleavage of the amide bond or degradation of the pyridine ring.
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Chemical Stability: The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions. The methoxy group on the electron-deficient pyridine ring is generally stable but could be cleaved under harsh conditions. The compound should be stored in a cool, dry place, protected from light to minimize degradation.
Proposed Synthesis Pathway
While a specific, validated synthesis protocol for N-tert-Butyl-2-methoxynicotinamide is not available in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions for amide bond formation.
Figure 2. Proposed synthesis of N-tert-Butyl-2-methoxynicotinamide.
Protocol Rationale:
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Activation of the Carboxylic Acid: 2-Methoxynicotinic acid would first be activated to facilitate nucleophilic attack by the amine. This can be achieved using a variety of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine.
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Amide Bond Formation: The activated carboxylic acid derivative would then react with tert-butylamine. The steric hindrance of the tert-butyl group might necessitate slightly elevated temperatures or longer reaction times to achieve a good yield.
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Work-up and Purification: The reaction mixture would be subjected to a standard aqueous work-up to remove the coupling reagents and other water-soluble byproducts. The crude product would then be purified, likely by column chromatography on silica gel, to yield the pure N-tert-Butyl-2-methoxynicotinamide.
Spectroscopic Characterization: An Anticipated Profile
The structural features of N-tert-Butyl-2-methoxynicotinamide would give rise to a characteristic spectroscopic signature. While experimental spectra are not available, the expected key signals are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet integrating to 9 protons in the upfield region (around 1.4-1.6 ppm) corresponding to the magnetically equivalent methyl protons of the tert-butyl group.
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A singlet integrating to 3 protons (around 3.9-4.1 ppm) for the methoxy group protons.
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Three distinct aromatic protons on the pyridine ring, likely appearing as doublets or doublets of doublets in the downfield region (7.0-8.5 ppm).
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A broad singlet for the N-H proton of the amide, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR:
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A quaternary carbon signal for the tert-butyl group (around 51-53 ppm) and a signal for the methyl carbons (around 28-30 ppm).
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A signal for the methoxy carbon (around 53-55 ppm).
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Five distinct signals for the pyridine ring carbons, with the carbon bearing the methoxy group and the carbonyl carbon appearing at lower field.
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A signal for the amide carbonyl carbon (around 165-170 ppm).
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Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 208. A prominent fragment would likely be observed corresponding to the loss of a methyl group from the tert-butyl cation, resulting in a stable tert-butyl cation at m/z 57. Other fragmentations could involve the pyridine ring and the amide linkage.
Infrared (IR) Spectroscopy
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A sharp N-H stretching vibration for the secondary amide around 3300-3400 cm⁻¹.
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C-H stretching vibrations for the alkyl and aromatic groups just below 3000 cm⁻¹.
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A strong carbonyl (C=O) stretching vibration for the amide group (Amide I band) around 1640-1680 cm⁻¹.
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An N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹.
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C-O stretching for the methoxy group.
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C=N and C=C stretching vibrations characteristic of the pyridine ring.
Potential Biological Activity and Research Applications
Given its structural similarity to other nicotinamide derivatives, N-tert-Butyl-2-methoxynicotinamide could be investigated for a range of biological activities.
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Enzyme Inhibition: A primary area of interest would be its potential as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers. The N-tert-butyl group could influence binding affinity and selectivity for the enzyme's active site.
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Drug Discovery Scaffold: The molecule could serve as a valuable scaffold for the development of more complex molecules with therapeutic potential. The functional groups present offer multiple points for chemical modification to optimize activity, selectivity, and pharmacokinetic properties.
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Chemical Probe: In the absence of known biological activity, N-tert-Butyl-2-methoxynicotinamide could be utilized as a chemical probe to investigate the structure-activity relationships of nicotinamide-binding proteins.
Conclusion and Future Directions
N-tert-Butyl-2-methoxynicotinamide represents an under-explored molecule with potential for further scientific investigation. While this guide provides a foundational overview based on its chemical structure and comparisons with related compounds, a comprehensive understanding can only be achieved through dedicated experimental work.
Key future research directions should include:
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Development and validation of a robust synthetic protocol.
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Thorough experimental determination of its physicochemical properties, including solubility in various solvents and stability under different conditions.
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Complete spectroscopic characterization using NMR, MS, and IR to confirm its structure and provide reference data.
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Screening for biological activity, with a particular focus on its potential as an NNMT inhibitor.
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If biologically active, further investigation into its mechanism of action and potential therapeutic applications.
The elucidation of these properties will be crucial in determining the value of N-tert-Butyl-2-methoxynicotinamide as a tool for chemical biology and a potential lead compound in drug discovery.
